molecular formula C12H25Br B081265 2-Bromododecane CAS No. 13187-99-0

2-Bromododecane

Cat. No. B081265
CAS RN: 13187-99-0
M. Wt: 249.23 g/mol
InChI Key: GIUUCQVKMWBSRT-UHFFFAOYSA-N
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Description

2-Bromododecane is a type of organic compound that falls under the category of bromoalkanes. This compound is notable for its applications in organic synthesis and serves as an intermediate in the synthesis of various chemicals.

Synthesis Analysis

2-Bromododecane can be synthesized using different methods. One method involves the reaction of potassium bromide, a by-product of synthesizing 2-hydroxy-4-n-dodecyloxybenzophenone and n-dodecyl alcohol, with concentrated sulfuric acid acting as a catalyst. Optimal conditions have been identified to achieve high yields up to 92.5% without detecting significant by-products (Heng, 2007).

Another method uses byproduct hydrobromic acid from the 1-bromoadamantane process, demonstrating similar high yields and purity levels when n-dodecyl alcohol is utilized (Heng, 2007).

Molecular Structure Analysis

The molecular structure of bromo-organic compounds like 2-Bromododecane plays a crucial role in their reactivity and application in organic synthesis. Specific analysis of molecular structures related to 2-Bromododecane was not provided, but general principles involve investigating the stereochemistry and electronic properties which influence their reactivity and utility in chemical reactions (Saikia et al., 2016).

Chemical Reactions and Properties

Bromo compounds, including 2-Bromododecane, are extensively used in organic synthesis. They are involved in bromination, cohalogenation, oxidation, and other types of chemical transformations. Their reactivity is largely determined by the bromine atom, which can be substituted or involved in radical reactions (Saikia et al., 2016).

Physical Properties Analysis

The physical properties of 2-Bromododecane, such as boiling point, density, and refractive index, can be derived from its molecular structure and are essential for handling and application in chemical processes. Although specific values for 2-Bromododecane were not detailed, these properties typically include its phase at room temperature, solubility in organic solvents, and volatility.

Chemical Properties Analysis

2-Bromododecane's chemical properties, such as reactivity with nucleophiles, potential for dehydrobromination, and behavior in radical reactions, categorize it as a valuable intermediate in organic synthesis. Its utility is reflected in its ability to form various organic compounds and participate in multiple types of chemical reactions (Saikia et al., 2016).

Scientific Research Applications

  • Synthesis of Organic Compounds : 2-Bromododecane is utilized in synthesizing organic compounds like 1-Bromododecane and other derivatives, as shown in the studies on the synthesis of 1-Bromododecane using different methods (J. Heng, 2007) (J. Heng, 2007).

  • Role in Radical Reduction Reactions : 2-Bromododecane can be involved in radical reduction reactions, as evidenced by research using tri-2-furylgermane for the radical reduction of organic halides, including 1-bromododecane (Tomoaki Nakamura et al., 2001).

  • Phase Transfer Catalysis : It is used in the phase transfer catalytic synthesis of compounds like 2-hydroxy-4-dodecyloxybenzophenone, showcasing its utility in catalytic processes (W. Min, 2010).

  • Studies in Material Science : 2-Bromododecane has applications in material science, particularly in the study of "Willowlike" thermotropic dendrimers (V. Percec et al., 1994).

  • Toxicological Research : Research on solvents containing 2-bromopropane, a related compound, highlighted the hazardous effects on reproductive and hematopoietic health in workers, which underscores the importance of safety in handling such chemicals (Y. Kim et al., 1996).

  • Thermodynamics and Combustion Studies : The enthalpies of formation of 1-bromododecane and related compounds have been studied, providing valuable data for thermodynamic calculations (G. Stridh, 1976).

  • Epigenetic Research : In the study of bromodomain and extra-terminal domain proteins, related compounds like bromodomain inhibitors have been evaluated, indicating the potential use of 2-Bromododecane in epigenetic signaling (S. Piha-Paul et al., 2019).

  • Analytical Chemistry and Environmental Science : Studies on oil droplet coalescence have used bromododecane to understand the interactions and stability of oil droplets, relevant in environmental science and analytical chemistry (T. Boyson et al., 2007).

Safety And Hazards

2-Bromododecane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUCQVKMWBSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927848
Record name 2-Bromododecane
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Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromododecane

CAS RN

13187-99-0, 13287-02-0
Record name 2-Bromododecane
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Record name 2-Bromododecane
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Record name 13187-99-0
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Record name 2-Bromododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
JTG Hamilton, WC McRoberts, MJ Larkin… - …, 1995 - microbiologyresearch.org
… 1)-bromofatty acids in the 2-bromododecane-grown cells instead of the o… 2-bromododecane, indicating either that the oxygenase was unable to attack the l-position of 2-bromododecane …
Number of citations: 13 www.microbiologyresearch.org
C Mei, LK Yoke, PI Birthylon, ZB Fisal - nss.preview.orion5.iwi.com.sg
… the samples taken at Sembawang Park and 2-Bromododecane (an organobromine) may be … 1chloroheptacosane and 87% for the presence of 2-Bromododecane). This may be due to …
D Landini, F Rolla - The Journal of Organic Chemistry, 1980 - ACS Publications
… The general procedurefor the preparation of 2-bromododecane is as follows. A mixture of … After this time, NMR analysis shows a 94% conversion into 2-bromododecane. The organic …
Number of citations: 61 pubs.acs.org
K Miura, Y Ichinose, K Nozaki, K Fugami… - Bulletin of the …, 1989 - journal.csj.jp
… Commercially available organic halides such as l-bromododecane, 2-bromododecane, l-iodododecane, l-bromoadamantane, and o-bromo-y-butyrolactone were used without further …
Number of citations: 235 www.journal.csj.jp
DI Akinloye, OS Sojinu, CA Moses, S Agemo… - Clinical Nutrition Open …, 2022 - Elsevier
… Molecular docking analysis showed the highest binding affinity of 2,6,10-trimethyldodecane, 2-Bromododecane, and 3-Methyltridecane to adenomatous polyposis coli (APC) protein. …
Number of citations: 1 www.sciencedirect.com
JH Abalain, D Picart, F Berthou, R Ollivier… - … of Chromatography B …, 1983 - Elsevier
… Synthesis of threo-2,3-dodecanediol from 2-bromododecane 2-Dodecene was prepared from 2-bromododecane according to the method of Sturtz and Rio [9] . After distillation, proton …
Number of citations: 8 www.sciencedirect.com
T Nakamura, H Yorimitsu, H Shinokubo… - Bulletin of the Chemical …, 2001 - journal.csj.jp
… (2) Not only primary halides (1-iodododecane and 1-bromododecane), but also secondary and tertiary halides such as 2-bromododecane and 1-bromoadamantane were reduced to the …
Number of citations: 27 www.journal.csj.jp
C Parkanyi, WC Herndon… - The Journal of Organic …, 1980 - ACS Publications
… The general procedurefor the preparation of 2-bromododecane is as follows. A mixture of … After this time, NMR analysis shows a 94% conversion into 2-bromododecane. The organic …
Number of citations: 9 pubs.acs.org
T Kobayashi, H Ohmiya, H Yorimitsu… - Journal of the American …, 2008 - ACS Publications
Cobalt-catalyzed reactions of haloalkanes with dimethylphenylsilylmethylmagnesium chloride result in highly regioselective dehydrohalogenation. The reaction does not follow the …
Number of citations: 70 pubs.acs.org
MP Doyle, CC McOsker, CT West - The Journal of Organic …, 1976 - ACS Publications
Alkyl halides are conveniently reduced to hydrocarbons by organosilanes in good yields when a catalytic amount of aluminum chloride is used. Hydrogen-halogen exchange between …
Number of citations: 65 pubs.acs.org

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